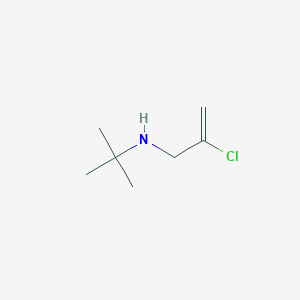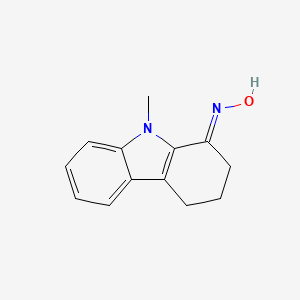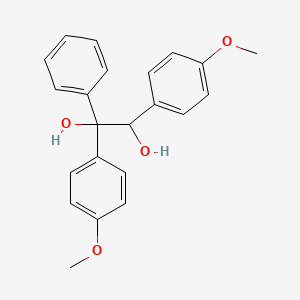
N-(4-Phenoxyphenyl)-N'-(3-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Phenoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea is an organic compound characterized by the presence of phenyl and trifluoromethyl groups attached to a urea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-phenoxyaniline with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
Step 1: Dissolve 4-phenoxyaniline in an appropriate solvent.
Step 2: Add 3-(trifluoromethyl)phenyl isocyanate dropwise to the solution.
Step 3: Heat the reaction mixture under reflux for several hours.
Step 4: Cool the reaction mixture and precipitate the product by adding a non-solvent such as hexane.
Step 5: Filter and purify the product using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of N-(4-Phenoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Phenoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Urea derivatives with oxidized phenyl groups.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(4-Phenoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Wirkmechanismus
The mechanism by which N-(4-Phenoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea exerts its effects involves interaction with specific molecular targets. The phenyl and trifluoromethyl groups can interact with enzymes or receptors, modulating their activity. The urea backbone may facilitate binding to active sites, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Phenoxyphenyl)-N’-(3-chlorophenyl)urea
- N-(4-Methoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea
- N-(4-Phenoxyphenyl)-N’-(3-methylphenyl)urea
Uniqueness
N-(4-Phenoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical interactions.
Eigenschaften
CAS-Nummer |
618443-83-7 |
|---|---|
Molekularformel |
C20H15F3N2O2 |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
1-(4-phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)14-5-4-6-16(13-14)25-19(26)24-15-9-11-18(12-10-15)27-17-7-2-1-3-8-17/h1-13H,(H2,24,25,26) |
InChI-Schlüssel |
QUYOXLJKJXWIBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B12007049.png)
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12007051.png)


![2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12007066.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12007071.png)

![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007095.png)

![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12007113.png)

![N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12007138.png)
